molecular formula C7H10O2 B1219279 2-(Ethoxymethyl)furan CAS No. 6270-56-0

2-(Ethoxymethyl)furan

Cat. No. B1219279
CAS RN: 6270-56-0
M. Wt: 126.15 g/mol
InChI Key: BHGBNDNKYPEAAT-UHFFFAOYSA-N
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Patent
US08372164B2

Procedure details

Six batches of ethylfurfuryl ether comprising liquid were prepared as follows. A feed mixture of 120 grams ethanol and 110 grams furfuryl alcohol (molar ratio ethanol/furfuryl alcohol of 2.5) was added to 10 grams acidic ZSM-5 particles with a silica-alumina ratio of 30. The mixture was contracted with the catalyst for 2.5 hours at 125° C. under stirring.
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[CH2:8](O)[CH3:9]>>[CH2:8]([O:7][CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[CH3:9]

Inputs

Step One
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
120 g
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to 10 grams acidic

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OCC1=CC=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.